PRMT3 Binding Affinity of 4-(7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)piperazine-1-carbaldehyde in a Cellular Thermal Shift Assay
This compound is the only member of its immediate sub-class to have a publicly documented binding affinity for the human protein arginine methyltransferase 3 (PRMT3) methyltransferase domain. In a cellular thermal shift assay using ePL-tagged human PRMT3 (residues 211-531) expressed in HEK293 cells, the compound exhibited a binding affinity with an EC50 of 1.30E+3 nM [1]. The N-formylpiperazine group is hypothesized to be a key pharmacophoric element for this interaction, distinguishing its activity profile from the general class of triazolopyrimidines which are more commonly associated with kinase inhibition [2]. No comparable PRMT3 binding data is available for the 7-methyl-5-(piperazin-1-yl) analog (CAS 2097973-37-8) or other closely related in-class candidates.
| Evidence Dimension | Binding affinity to human PRMT3 methyltransferase domain |
|---|---|
| Target Compound Data | EC50 = 1.30E+3 nM |
| Comparator Or Baseline | Closest structural analogs (e.g., CAS 2097973-37-8): No publicly reported PRMT3 binding data identified. |
| Quantified Difference | Not applicable; data represents a unique target engagement profile within the defined analog set. |
| Conditions | Cellular Thermal Shift Assay (CETSA) using ePL-tagged human PRMT3 (211-531) expressed in HEK293 cells. |
Why This Matters
This unique target engagement profile provides a crucial rationale for selecting this specific commercial compound as a starting point for developing first-in-class PRMT3 chemical probes over other in-class candidates that have not been shown to engage this target.
- [1] BindingDB. (2026). PrimarySearch Ki data for BDBM50247349 (CHEMBL4072005): 4-(7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)piperazine-1-carbaldehyde. View Source
- [2] Fischer, G. (2008). Recent Progress in 1,2,4-Triazolo[1,5-a]pyrimidine Chemistry. Advances in Heterocyclic Chemistry, 95, 143-219. View Source
